N-Methyl-1-(4-phenyltetrahydro-2H-pyran-4-yl)methanamine

Description

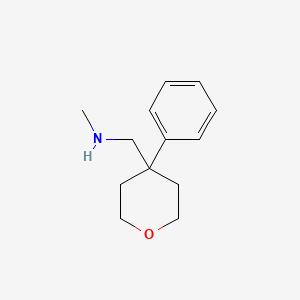

N-Methyl-1-(4-phenyltetrahydro-2H-pyran-4-yl)methanamine (CAS 1185002-20-3) is a tertiary amine featuring a tetrahydropyran ring substituted with a phenyl group at the 4-position and a methylamine moiety. Its structure combines lipophilic (phenyl, tetrahydropyran) and polar (amine) groups, making it a candidate for central nervous system (CNS) targeting.

Propriétés

IUPAC Name |

N-methyl-1-(4-phenyloxan-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-14-11-13(7-9-15-10-8-13)12-5-3-2-4-6-12/h2-6,14H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCOJCIAAGLEHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1(CCOCC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(4-phenyltetrahydro-2H-pyran-4-yl)methanamine typically involves the reduction amination of tetrahydro-4H-pyran-4-one with methylamine . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-Methyl-1-(4-phenyltetrahydro-2H-pyran-4-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted amines or other derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

N-Methyl-1-(4-phenyltetrahydro-2H-pyran-4-yl)methanamine has the molecular formula and a molecular weight of approximately 205.3 g/mol. Its structure features a tetrahydropyran ring substituted with a phenyl group, contributing to its unique chemical reactivity and properties.

Scientific Research Applications

1. Organic Synthesis:

- This compound serves as an important building block in organic synthesis, particularly for creating more complex molecules. Its ability to act as a nucleophile makes it valuable in various chemical reactions, including alkylation and amination processes .

2. Medicinal Chemistry:

- This compound is utilized in medicinal chemistry for the development of new pharmaceuticals. Its structural characteristics allow it to interact with biological targets effectively, leading to potential therapeutic agents against various diseases .

3. Proteomics Research:

- The compound is noted for its applications in proteomics, where it can be used as a reagent for labeling proteins or peptides. This labeling facilitates the study of protein interactions and functions within biological systems .

4. Material Science:

- In material science, this compound can be incorporated into polymers to enhance their properties, such as flexibility and thermal stability. Its incorporation into polymer matrices is being explored for applications in coatings and composites .

Case Studies and Research Findings

Case Study 1: Synthesis of Novel Antidepressants

A study explored the synthesis of novel antidepressant compounds based on the structure of this compound. The results indicated that derivatives of this compound exhibited significant serotonin reuptake inhibition, suggesting potential as therapeutic agents for depression .

Case Study 2: Protein Labeling Techniques

Research highlighted the use of this compound in developing new protein labeling techniques. The study demonstrated that this compound could effectively label proteins without altering their functional properties, allowing for detailed analysis of protein interactions in cellular environments .

Mécanisme D'action

The mechanism of action of N-Methyl-1-(4-phenyltetrahydro-2H-pyran-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural Analogues and Their Properties

*Estimated LogP values based on structural contributions.

Pharmacological and Metabolic Considerations

- Microsomal Stability : highlights the importance of metabolic assays. The target compound’s discontinuation may correlate with poor stability in liver microsomes, unlike derivatives like compound 17 (78% yield, stable NMR profile) .

- Aromatic Interactions : Pyrazole- and pyridine-containing analogs (e.g., W1Y) exhibit stronger aromatic stacking, which may enhance receptor binding compared to the phenyl-tetrahydropyran core .

Activité Biologique

N-Methyl-1-(4-phenyltetrahydro-2H-pyran-4-yl)methanamine, also known by its CAS number 958443-30-6, is a chemical compound with potential biological activity. This article reviews its biological properties, focusing on pharmacological effects, toxicity, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 205.3 g/mol

- IUPAC Name : this compound

- SMILES Notation : CNCC1(C2=CC=CC=C2)CCOCC1

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological activities, including:

- CNS Activity : The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving monoamines. This could imply effects on mood modulation and cognition.

- Endocrine Disruption : Some studies have raised concerns about the compound's potential as an endocrine disruptor, which could affect hormonal balance and reproductive health .

- Toxicity : Preliminary toxicological assessments suggest that exposure to this compound can lead to respiratory issues, including asthma-like symptoms due to its irritating properties .

Toxicity Profile

The toxicity of this compound has been evaluated in various studies. Key findings include:

| Endpoint | Result |

|---|---|

| Acute Toxicity | Moderate irritant |

| Chronic Exposure | Potential for reactive airways dysfunction syndrome (RADS) |

| Endocrine Disruption | Identified as having endocrine disrupting properties |

Study on CNS Effects

A study published in 2013 examined the effects of various chemicals on central nervous system (CNS) targets. This compound was included in a screening of 976 compounds for their interactions with CNS receptors. The results indicated that this compound may interact with several key neurotransmitter systems, suggesting potential applications in treating mood disorders or cognitive impairments .

Toxicity Assessment

In a toxicity profiling study, this compound was evaluated alongside other chemicals for its biological activity. The findings highlighted its irritant properties and the potential for long-term respiratory issues following exposure, reinforcing the need for careful handling in laboratory settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.